molecular formula C16H15NO3 B1464303 4-{[(3-Methylphenyl)methyl]carbamoyl}benzoic acid CAS No. 1305567-43-4

4-{[(3-Methylphenyl)methyl]carbamoyl}benzoic acid

Cat. No.: B1464303
CAS No.: 1305567-43-4
M. Wt: 269.29 g/mol
InChI Key: HGJBFFZNDYETDP-UHFFFAOYSA-N
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Description

4-{[(3-Methylphenyl)methyl]carbamoyl}benzoic acid is an organic compound with the molecular formula C16H15NO3 and a molecular weight of 269.3 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a 3-methylphenylmethyl carbamoyl group

Properties

IUPAC Name

4-[(3-methylphenyl)methylcarbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11-3-2-4-12(9-11)10-17-15(18)13-5-7-14(8-6-13)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJBFFZNDYETDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Methylphenyl)methyl]carbamoyl}benzoic acid typically involves the reaction of 4-aminobenzoic acid with 3-methylbenzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Methylphenyl)methyl]carbamoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The benzoic acid moiety allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[(3-Methylphenyl)methyl]carbamoyl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(3-Methylphenyl)methyl]carbamoyl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-{[(3-Methylphenyl)methyl]carbamoyl}methoxybenzoic acid: Similar structure with a methoxy group instead of a carboxylic acid.

    4-{[(3-Methylphenyl)methyl]carbamoyl}phenylacetic acid: Similar structure with a phenylacetic acid moiety.

Uniqueness

4-{[(3-Methylphenyl)methyl]carbamoyl}benzoic acid is unique due to its specific substitution pattern and the presence of both carbamoyl and benzoic acid functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

4-{[(3-Methylphenyl)methyl]carbamoyl}benzoic acid, also known as 4-[(3-Methylphenyl)carbamoyl]benzoic acid, is a compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₁₅H₁₃N₁O₃. Its structure features a benzoic acid moiety substituted with a carbamoyl group linked to a 3-methylphenyl group. This structural arrangement is critical for its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of carbamoyl benzoic acids exhibit significant antimicrobial properties. For instance, compounds related to this compound have shown effectiveness against various bacterial strains, including Methicillin-sensitive Staphylococcus aureus (MSSA) and other pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods, demonstrating the compound's potential in treating bacterial infections .

CompoundMIC (µg/mL)Target Bacteria
This compound32MSSA
Derivative A16Streptococcus pneumoniae
Derivative B64Enterococcus faecalis

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its interaction with enzymes. Specifically, it has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. The compound exhibited an IC₅₀ value of approximately 36.05 µM for AChE inhibition, indicating moderate potency compared to standard inhibitors like rivastigmine .

EnzymeIC₅₀ (µM)Reference Compound
AChE36.05Rivastigmine
BChE22.23Galanthamine

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.
  • Enzyme Interaction : The inhibition of AChE and BChE suggests that the compound may bind to the active site of these enzymes, preventing substrate access and subsequent hydrolysis of acetylcholine, thereby enhancing cholinergic transmission.

Case Studies

Several studies have documented the effects of related compounds in vivo and in vitro:

  • Study on Antimicrobial Efficacy : A study demonstrated that a series of carbamoyl benzoic acid derivatives significantly inhibited bacterial growth in laboratory settings, supporting their potential as therapeutic agents against resistant strains.
  • Neuroprotective Effects : Another study explored the neuroprotective properties of similar compounds in animal models, showing reduced cognitive decline associated with AChE inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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